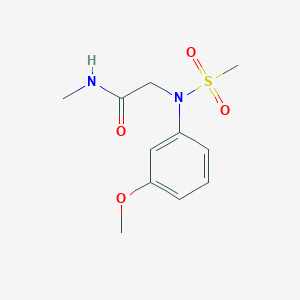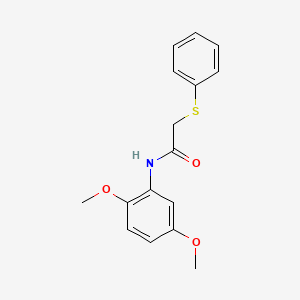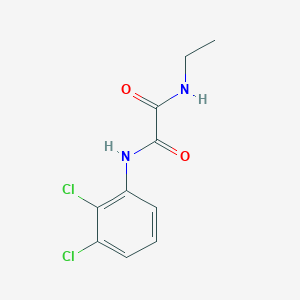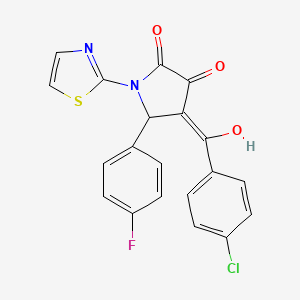
N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
説明
N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as MMG or MMG-11, is a compound that has been widely used in scientific research due to its potential therapeutic applications. MMG is a small molecule that belongs to the class of glycine transporter 1 (GlyT1) inhibitors.
作用機序
N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide works by inhibiting the activity of GlyT1, which is responsible for the reuptake of glycine in the brain. Glycine is an important neurotransmitter that plays a critical role in the regulation of NMDA receptors, which are involved in learning and memory. By inhibiting GlyT1, N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide increases the availability of glycine in the brain, which enhances the activity of NMDA receptors.
Biochemical and Physiological Effects
N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. In animal models, N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to increase the levels of glycine in the brain, enhance the activity of NMDA receptors, and improve cognitive function. N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has also been shown to reduce the levels of glutamate, which is an excitatory neurotransmitter that is involved in a number of neurological disorders.
実験室実験の利点と制限
One of the major advantages of using N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity for GlyT1. N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have minimal activity against other transporters and receptors, which makes it a useful tool for studying the role of GlyT1 in various neurological disorders. However, one of the limitations of using N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is its low solubility, which can make it difficult to administer in vivo.
将来の方向性
There are a number of future directions for research on N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is in the development of more potent and selective GlyT1 inhibitors. Another area of interest is in the use of N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in combination with other drugs for the treatment of neurological disorders. Additionally, there is a need for further research on the long-term effects of N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, as well as its potential side effects. Overall, N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has the potential to be a valuable tool for the treatment of a variety of neurological disorders, and further research is needed to fully understand its therapeutic potential.
科学的研究の応用
N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is in the treatment of schizophrenia. N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to improve cognitive function and reduce negative symptoms in animal models of schizophrenia. N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has also been studied for its potential use in the treatment of Alzheimer's disease, depression, and anxiety.
特性
IUPAC Name |
2-(3-methoxy-N-methylsulfonylanilino)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-12-11(14)8-13(18(3,15)16)9-5-4-6-10(7-9)17-2/h4-7H,8H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTLBEOLNUXMOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC(=CC=C1)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3918430.png)
![2-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(methyl)amino]methyl}-6-methoxyphenol](/img/structure/B3918434.png)

![N-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3918446.png)
![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3918466.png)

![N-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918476.png)
![N-(4-fluorophenyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B3918481.png)

![3-[3-cinnamoyl-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B3918516.png)
![2,2,2-trifluoro-N-[1-(3-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B3918522.png)
![N~2~-(4-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3918523.png)
![N'-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide](/img/structure/B3918526.png)
